Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate
CAS No.:
Cat. No.: VC16208872
Molecular Formula: C12H15F2NO2
Molecular Weight: 243.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F2NO2 |
|---|---|
| Molecular Weight | 243.25 g/mol |
| IUPAC Name | tert-butyl N-[2-(difluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h4-7,10H,1-3H3,(H,15,16) |
| Standard InChI Key | QCCLUFPWQRUDOP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)F |
Introduction
Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate is a chemical compound with the molecular formula C₁₂H₁₅F₂NO₂ and a molecular weight of 243.25 g/mol . It is characterized by its unique structure, which includes a tert-butyl group and a difluoromethyl-substituted phenyl ring. This compound is recognized for its potential applications in medicinal chemistry and agricultural sciences due to its distinctive functional groups that can influence biological activity and reactivity.
Synthesis and Preparation
The synthesis of tert-butyl N-[2-(difluoromethyl)phenyl]carbamate typically involves several steps that require careful control of reaction conditions to achieve high yields and purity. While specific synthesis protocols are not detailed in the available literature, the general approach often involves the reaction of appropriate precursors in the presence of suitable catalysts or reagents.
Potential Applications
Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate has potential applications in several fields, including medicinal chemistry and agricultural sciences. Its unique functional groups can influence biological activity, making it a candidate for further research in drug discovery and development.
| Field of Application | Potential Use |
|---|---|
| Medicinal Chemistry | Drug discovery and development due to its biological activity |
| Agricultural Sciences | Potential use in pest control or plant protection |
Related Compounds
Several compounds share structural similarities with tert-butyl N-[2-(difluoromethyl)phenyl]carbamate. These include:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate | Amino group enhances biological activity |
| Tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate | Aldehyde group introduces new reactivity |
| Tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate | Halogenated substituents alter properties |
These compounds highlight the importance of substituent variations in influencing chemical behavior and potential applications.
Research Findings
Research on compounds similar to tert-butyl N-[2-(difluoromethyl)phenyl]carbamate often focuses on their biological activities and potential therapeutic applications. For instance, carbamates in general have been explored for their roles in drug design and medicinal chemistry, particularly in areas such as HIV-1 protease inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume